An In-depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)ethanone: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)ethanone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a foundational motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1] Its unique electronic properties and capacity for diverse substitutions at the 2, 4, 5, and 6 positions have cemented its status as a privileged scaffold in drug design.[1] Within this class of heterocycles, 1-(2-Chloropyrimidin-4-yl)ethanone has emerged as a particularly valuable building block. Its bifunctional nature, featuring a reactive chloro-substituent and a versatile acetyl group, allows for sequential and site-selective modifications, making it a powerful tool in the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal intermediate.
Physicochemical and Structural Properties
Core Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 1312535-78-6 | [2] |
| Molecular Formula | C₆H₅ClN₂O | [2] |
| Molecular Weight | 156.57 g/mol | [2] |
| IUPAC Name | 1-(2-chloropyrimidin-4-yl)ethanone | N/A |
| Synonyms | Ethanone, 1-(2-chloro-4-pyrimidinyl)- | [3] |
Physical Properties
While comprehensive experimental data for 1-(2-Chloropyrimidin-4-yl)ethanone is not extensively published, a combination of vendor-supplied information and predicted values provides a useful profile. It is characterized as a solid at room temperature.[2]
| Property | Value (Predicted/Reported) | Source(s) |
| Melting Point | 36.5 °C (for the pyridine analog, 1-(2-chloropyridin-4-yl)ethanone) | [4] |
| Boiling Point | 307.9 ± 15.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -3.33 ± 0.20 (Predicted) | [5] |
Structural and Spectroscopic Characterization
The structural elucidation of 1-(2-Chloropyrimidin-4-yl)ethanone is paramount for its use in synthesis. While specific, published spectra for this compound are not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show three distinct signals:
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A singlet for the methyl protons of the acetyl group, likely in the range of δ 2.5-2.8 ppm.
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A doublet for the proton at the 5-position of the pyrimidine ring.
-
A doublet for the proton at the 6-position of the pyrimidine ring.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide key information about the carbon framework, with expected signals for:
-
The carbonyl carbon of the acetyl group (likely δ > 190 ppm).
-
The methyl carbon of the acetyl group.
-
The four distinct carbons of the pyrimidine ring.
Synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone
Reference Protocol: Synthesis of 1-(2-chloro-pyridin-4-yl)-ethanone
This protocol describes the synthesis starting from 2-chloro-N-methoxy-N-methylisonicotinamide.[6]
Step 1: Reaction Setup
-
To a solution of 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
Step 2: Grignard Addition
-
Slowly add a 3M solution of methylmagnesium bromide in tetrahydrofuran (50 mL, 150 mmol) to the cooled solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
Step 3: Work-up and Purification
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-(2-chloropyridin-4-yl)ethanone.[6]
DOT Diagram of the Synthesis Workflow
Caption: Synthesis of 1-(2-chloropyridin-4-yl)ethanone.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 1-(2-Chloropyrimidin-4-yl)ethanone stems from its two reactive sites: the electrophilic carbon at the 2-position of the pyrimidine ring and the carbonyl group of the acetyl moiety.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the two ring nitrogen atoms. This makes it a prime site for the introduction of various nucleophiles, a common strategy in the synthesis of kinase inhibitors.
General Reaction Scheme:
Common nucleophiles used in SNAr reactions with 2-chloropyrimidines include:
-
Amines: Primary and secondary amines readily displace the chloride to form 2-aminopyrimidine derivatives. This is a cornerstone reaction in the synthesis of many kinase inhibitors that target the ATP-binding site.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
-
Alcohols: Alkoxides can displace the chloride to form 2-alkoxypyrimidines.
DOT Diagram of SNAr Reactivity
Caption: SNAr at the C2 position of the pyrimidine ring.
Reactions of the Acetyl Group
The acetyl group provides a second handle for further chemical modifications, including:
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions. The carbonyl group itself can undergo condensation with amines to form imines or with hydrazines to form hydrazones.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
-
Oxidation: The methyl group of the acetyl moiety can be oxidized under certain conditions.
Applications in Drug Discovery and Development
The 2-substituted pyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. The ability to readily introduce a variety of substituents at the 2-position of 1-(2-Chloropyrimidin-4-yl)ethanone via SNAr makes it an invaluable starting material for generating libraries of potential kinase inhibitors.
While specific, publicly disclosed examples of marketed drugs derived directly from 1-(2-Chloropyrimidin-4-yl)ethanone are scarce, its utility is evident in numerous patents and medicinal chemistry literature focused on the discovery of novel therapeutics. For instance, 2-anilinopyrimidine derivatives, which can be synthesized from 2-chloropyrimidines, are known dual inhibitors of Aurora A and VEGF receptor kinases.[7] Furthermore, chloropyrimidines have been utilized in the development of covalent inhibitors targeting kinases such as MSK1.[8]
The general strategy involves the displacement of the 2-chloro group with a desired amine to form a hinge-binding motif, followed by further modification of the acetyl group or other positions on the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
1-(2-Chloropyrimidin-4-yl)ethanone is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information. The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2][5]
Conclusion
1-(2-Chloropyrimidin-4-yl)ethanone is a high-value building block for medicinal chemists and drug discovery scientists. Its dual reactivity allows for the strategic and efficient construction of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, its chemical behavior can be reliably predicted based on established principles of heterocyclic chemistry and data from closely related analogs. As the quest for new and more effective therapeutics continues, the importance of versatile intermediates like 1-(2-Chloropyrimidin-4-yl)ethanone in accelerating the drug discovery process cannot be overstated.
References
Sources
- 1. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. 1-(2-Chloropyrimidin-4-yl)ethanone | 1312535-78-6 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-(2-Chloropyridin-4-yl)ethanone | CAS#:23794-15-2 | Chemsrc [chemsrc.com]
- 5. 1-(2-ChloropyriMidin-4-yl)ethanone|lookchem [lookchem.com]
- 6. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
